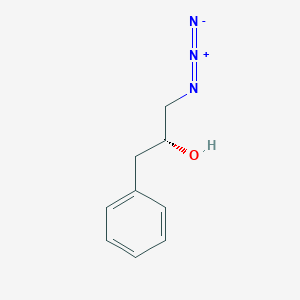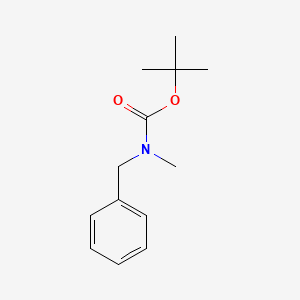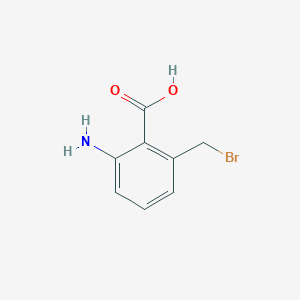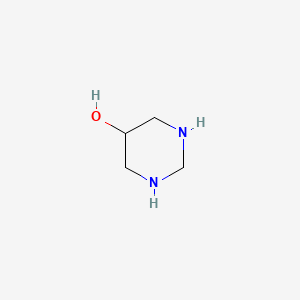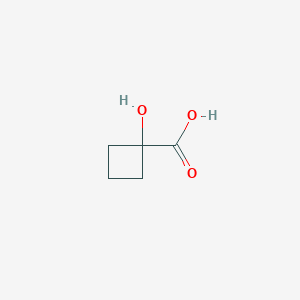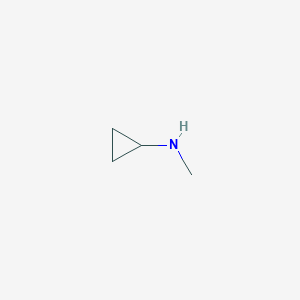
N-甲基环丙胺
描述
N-methylcyclopropanamine is a compound that is structurally characterized by the presence of a cyclopropane ring, a saturated three-membered ring, with an amine group that is methylated. This structure is a key feature in various chemical and biological processes, as seen in the synthesis and study of related compounds such as N-(1-Methyl)cyclopropylbenzylamine and 1-Benzylcyclopropylamine, which have been tested for their interactions with enzymes like monoamine oxidase (MAO) .
Synthesis Analysis
The synthesis of N-methylcyclopropanamine-related compounds involves various chemical reactions that yield cyclopropane-containing amines. For instance, N-(1-Methyl)cyclopropylbenzylamine was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, indicating a specific synthetic route to obtain this compound . Additionally, enantiomerically pure cyclopropylamines have been synthesized from cyclopropylboronic esters, demonstrating the versatility of cyclopropane derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of N-methylcyclopropanamine and its derivatives is crucial for their biological activity. The crystal structure of a related compound, N-methylnitramine, has been compared with its gas-phase diffraction structure, highlighting the importance of structural analysis in understanding the properties of these molecules . The presence of the cyclopropane ring imparts unique steric and electronic characteristics that influence the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds containing the N-methylcyclopropanamine moiety undergo various chemical reactions. For example, N-(1-Methyl)cyclopropylbenzylamine forms a stable adduct with monoamine oxidase, which is not reversed by exhaustive dialysis, suggesting a specific chemical interaction between the compound and the enzyme . Similarly, 1-Benzylcyclopropylamine acts as a competitive reversible inhibitor and a mechanism-based inactivator of MAO, undergoing conversion into benzyl vinyl ketone through a one-electron mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylcyclopropanamine derivatives are influenced by their molecular structure. The energetic nature of compounds like N-methylnitramine and its nitrogen-rich salts has been characterized, with their sensitivities towards impact, friction, and electrostatic discharge being determined . These properties are essential for the application of such compounds in various fields, including materials science and pharmacology. The fluorescent live-cell imaging of metabolically incorporated unnatural cyclopropene-mannosamine derivatives demonstrates the utility of cyclopropane-containing compounds in biological imaging .
科学研究应用
1. 治疗中枢神经系统疾病的潜力
N-甲基环丙胺已被确定为一种潜在的治疗剂,可用于治疗一系列中枢神经系统(CNS)疾病。研究表明,它在抑制赖氨酸特异性去甲基化酶1(LSD1)中发挥作用,这是一种参与真核细胞DNA包装和基因表达调控的酶。抑制LSD1可能对精神分裂症、瑞特氏综合征、脆性X综合征、阿尔茨海默病、癫痫和药物成瘾等疾病具有治疗意义。已经研究了功能化环丙胺类LSD1抑制剂,包括N-甲基环丙胺,用于这些应用(B. Blass, 2016)。
2. 在水果和蔬菜保鲜中的作用
研究探讨了类似于N-甲基环丙胺的化合物,如1-甲基环丙烯(1-MCP),在保鲜水果和蔬菜中的应用。1-MCP以延缓各种水果和蔬菜的成熟和衰老而闻名,从而延长它们的货架寿命并保持质量。这对于气味素在成熟中起重要作用的气味素水果尤其有益。机制涉及抑制乙烯感知,影响产品中的各种生理和生化过程(S. Blankenship & J. Dole, 2003); (C. Watkins, 2006)。
3. 对神经递质类似物合成的见解
N-甲基环丙胺及相关环丙胺化合物已被研究,用于其作为神经递质类似物的潜力。由于其结构特征,这些化合物可能模拟或调节各种神经递质的作用,为研究新的精神药理剂提供途径。这些研究有助于理解这些化合物在大脑功能中的作用及其潜在的治疗应用(C. Faler & M. Joullié, 2007)。
安全和危害
属性
IUPAC Name |
N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-5-4-2-3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLEROFGPOMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452406 | |
| Record name | N-methylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopropanamine | |
CAS RN |
5163-20-2 | |
| Record name | N-Methylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5163-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclopropylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







